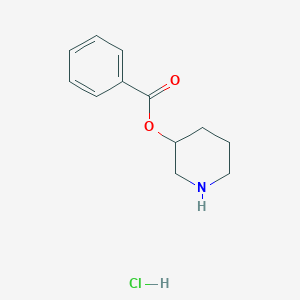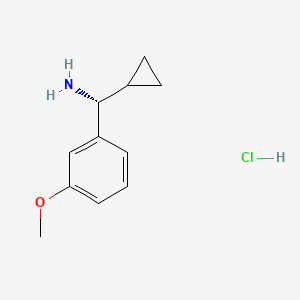
(R)-Ciclopropil(3-metoxifenil)metanamina clorhidrato
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of piperazine derivatives, which may share some structural similarities with the compound , has been achieved through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Síntesis quiral selectiva
Este compuesto juega un papel crucial en la síntesis quiral selectiva de (1R)-(3-metilfenil)etan-1-amina a partir de 1-(3-metilfenil)etan-1-ona . El proceso involucra transaminasas capaces de llevar a cabo la transaminación quiral selectiva . El proceso se optimiza para una conversión máxima con buena formación del producto y un rendimiento más alto .
Aplicaciones farmacéuticas
“(R)-Ciclopropil(3-metoxifenil)metanamina clorhidrato” es una entidad fundamental de diferentes fármacos farmacéuticos y un componente principal en la síntesis de terapéuticos en diferentes formas derivatizadas .
Clorhidrato de Tecalcet: Esto incluye (1R)-(3-metoxifenil)etan-1-amina para el clorhidrato de Tecalcet, que es un receptor de calcio oral utilizado para el tratamiento del hiperparatiroidismo secundario .
Cinacalcet: También incluye (1R)-(1-naftil)etan-1-amina para Cinacalcet, que ayuda a curar el carcinoma paratiroideo .
Aplicaciones agroquímicas
“this compound” es un importante intermedio orgánico utilizado en el campo agroquímico .
Aplicaciones de colorantes
Este compuesto también se utiliza en el campo de los colorantes .
Reacción de Pictet-Spengler
La 3-metoxifeniletilamina, un compuesto relacionado, se utilizó en la reacción de Pictet-Spengler catalizada por ácido perfluorooctanosulfónico .
Síntesis de 1,3-oxazepinas
La 3-metoxifeniletilamina también se utilizó en la síntesis de 1,3-oxazepinas a través del acoplamiento intramolecular catalizado por paladio .
Mecanismo De Acción
Target of Action
Many compounds that contain a methoxyphenyl group are known to interact with various receptors in the central nervous system, such as serotonin, dopamine, and norepinephrine receptors . These receptors play crucial roles in mood regulation, reward, and cognition.
Mode of Action
The interaction of these compounds with their targets often involves binding to the receptor, which can either activate or inhibit the receptor’s function, leading to changes in neuronal signaling .
Biochemical Pathways
The affected pathways would depend on the specific receptors that the compound interacts with. For example, if the compound interacts with serotonin receptors, it could affect the serotonin signaling pathway, leading to changes in mood and behavior .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Compounds with a methoxyphenyl group are often well absorbed and can cross the blood-brain barrier. They may be metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific receptors it interacts with and the resulting changes in neuronal signaling. This could lead to changes in mood, cognition, and behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
(R)-cyclopropyl-(3-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8;/h2-4,7-8,11H,5-6,12H2,1H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEPXOHQBWEEEY-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H](C2CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704261 | |
| Record name | (R)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1391455-00-7 | |
| Record name | (R)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Trifluoromethoxy)methyl]pyrrolidine](/img/structure/B1455250.png)
![2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1455252.png)
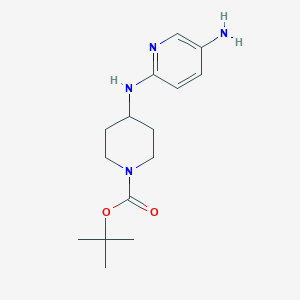
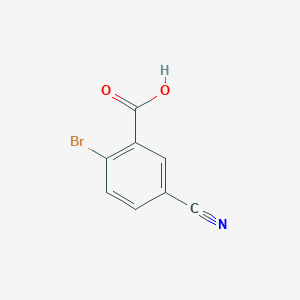
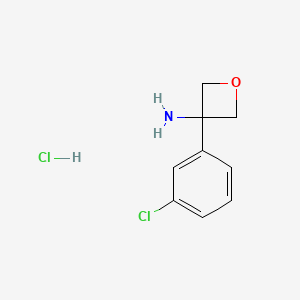
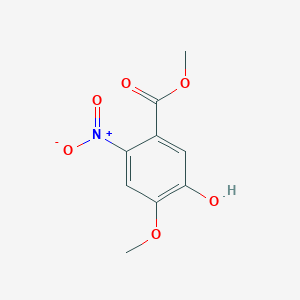
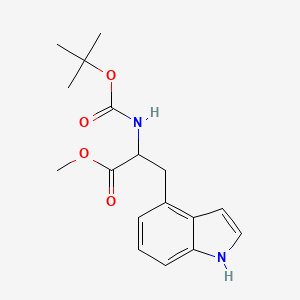
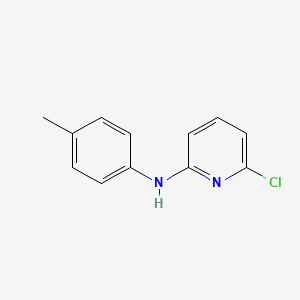

![3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol](/img/structure/B1455267.png)

